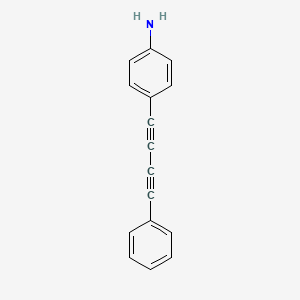
4-(Phenylbuta-1,3-diyn-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylbuta-1,3-diyn-1-yl)aniline is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butadiyne chain and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylbuta-1,3-diyn-1-yl)aniline typically involves the coupling of a phenylacetylene derivative with an aniline derivative. One common method is the oxidative acetylene coupling, which can be performed using catalysts such as palladium or copper. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylbuta-1,3-diyn-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce partially or fully hydrogenated compounds.
Scientific Research Applications
4-(Phenylbuta-1,3-diyn-1-yl)aniline has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors due to its extended π-conjugation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used as a probe in studying enzyme mechanisms and interactions due to its unique structure.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism by which 4-(Phenylbuta-1,3-diyn-1-yl)aniline exerts its effects depends on the specific application. In materials science, its extended π-conjugation allows for efficient charge transport. In biological systems, it may interact with enzymes or receptors through π-π stacking or hydrogen bonding, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylethynyl)aniline: Similar structure but with a single triple bond.
4-(Phenylbuta-1,3-dien-1-yl)aniline: Contains a butadiene chain instead of a butadiyne chain.
4-(Phenylpropyn-1-yl)aniline: Features a propynyl group instead of a butadiynyl group.
Uniqueness
4-(Phenylbuta-1,3-diyn-1-yl)aniline is unique due to its dual triple bond structure, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring extended π-conjugation and specific reactivity patterns.
Properties
Molecular Formula |
C16H11N |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-(4-phenylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C16H11N/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,17H2 |
InChI Key |
JFTATDWGOBACPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


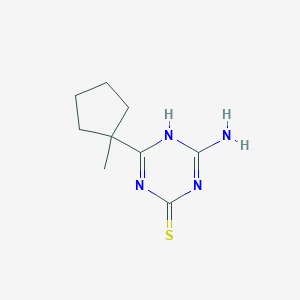
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
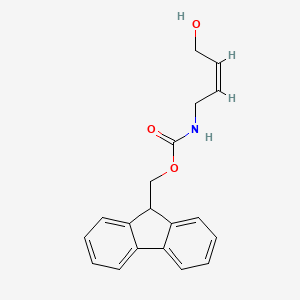
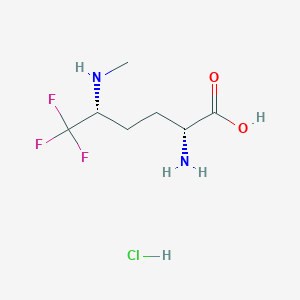

![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
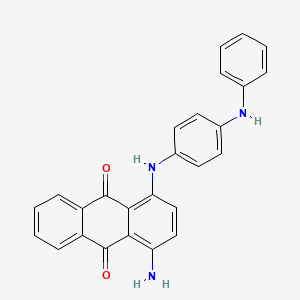
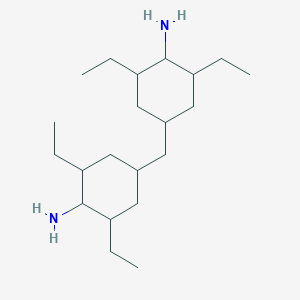

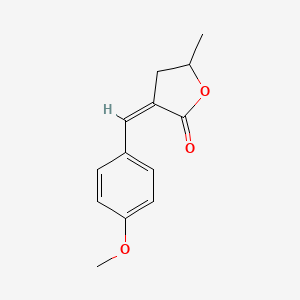
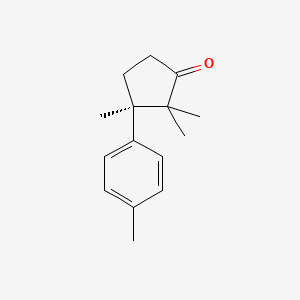
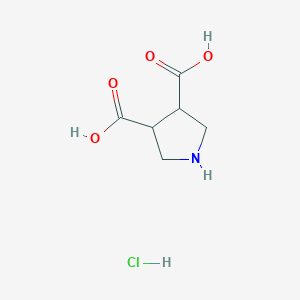
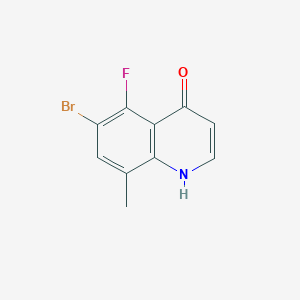
![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
